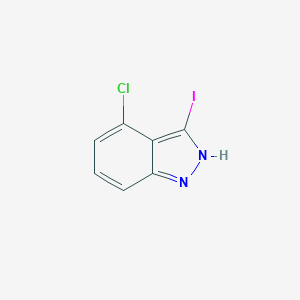

4-Chloro-3-iodo-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBJFDRCHXFRIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625977 | |

| Record name | 4-Chloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518990-33-5 | |

| Record name | 4-Chloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-iodo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Chloro-3-iodo-1H-indazole

An In-Depth Technical Guide to 4-Chloro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a prominent bicyclic heterocycle, recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its rigid structure and ability to participate in various biological interactions have cemented its role in the design of numerous therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial drugs.[1][2][3] Within this important class of compounds, this compound (CAS Number: 518990-33-5) emerges as a highly strategic building block.

This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, physicochemical properties, core reactivity, and applications. The presence of two distinct halogen atoms at specific positions—a highly reactive iodine at the C3 position and a less reactive chlorine at the C4 position—offers medicinal chemists a powerful tool for sequential and regioselective functionalization. This dual-halogenation pattern is particularly valuable for constructing complex molecular architectures, as exemplified by its use as a key reagent in the synthesis of potent inhibitors of mitotic kinase TTK, a target in oncology.[1][4]

Physicochemical & Spectral Data

The fundamental properties of this compound are summarized below. Proper storage is critical to maintain its integrity; it is typically stored at temperatures ranging from -20°C to 4°C, protected from light.[4][5]

| Property | Value | References |

| CAS Number | 518990-33-5 | [4][6] |

| Molecular Formula | C₇H₄ClIN₂ | [6] |

| Molecular Weight | 278.48 g/mol | [4][6] |

| Purity | Commercially available at ≥95% to ≥98% | [6] |

| Appearance | Typically an off-white to yellow or brown solid | N/A |

| Storage | Store at -20°C or 4°C, protect from light | [4][5] |

Spectral Characterization

While comprehensive, publicly available spectra are limited, analytical data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are available through commercial suppliers.[7] Based on the structure and data for analogous compounds, the following spectral features can be anticipated:

-

¹H NMR: Aromatic protons would appear as complex multiplets in the aromatic region (approx. 7.0-8.0 ppm), with the N-H proton appearing as a broad singlet at a downfield chemical shift.

-

¹³C NMR: Resonances for the seven carbon atoms would be observed, with the carbon atoms attached to the halogens (C3 and C4) being significantly influenced by their electronegativity and shielding effects.

-

Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M+) corresponding to the molecular weight, along with isotopic patterns characteristic of chlorine.[8]

Synthesis and Methodology

The synthesis of this compound is not typically achieved in a single step. A logical and efficient two-step sequence involves the initial formation of the 4-chloro-1H-indazole precursor, followed by a regioselective iodination at the C3 position.

Step 1: Preparation of 4-Chloro-1H-indazole

The precursor is reliably synthesized from the inexpensive and commercially available 3-chloro-2-methylaniline.[9][10] The process involves an initial acetylation of the amine, followed by an intramolecular diazotization and cyclization to form the indazole ring. The acetylation step is crucial as it forms the N-acetyl intermediate, which facilitates the subsequent ring-closure reaction upon treatment with a nitrite source.[9][11]

Protocol: Synthesis of 4-Chloro-1H-indazole [9][11]

-

Reaction Setup: In a round-bottomed flask, suspend 3-chloro-2-methylaniline and potassium acetate in chloroform.

-

Acetylation: Cool the mixture to 0°C with stirring. Slowly add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

-

Cyclization: Heat the mixture to approximately 60°C. Add isoamyl nitrite (or another suitable nitrite source like tert-butyl nitrite) and stir the reaction overnight at this temperature.[9][11]

-

Work-up & Hydrolysis: After cooling, add water and THF. Cool the mixture again to 0°C and add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to hydrolyze the N-acetyl group.[10][11] Stir for 2-3 hours.

-

Extraction & Isolation: Perform an aqueous work-up and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 4-chloro-1H-indazole, typically as an orange or white solid.

Step 2: Regioselective Iodination of 4-Chloro-1H-indazole

The C3 position of the indazole ring is electronically favorable for electrophilic substitution.[12] Iodination can be achieved with high regioselectivity using molecular iodine in the presence of a base. The base (e.g., KOH) deprotonates the indazole, forming a more nucleophilic indazolide anion that readily attacks the iodine molecule.[13][14]

Protocol: Synthesis of this compound [13][14]

-

Reaction Setup: Dissolve the 4-chloro-1H-indazole precursor in a polar aprotic solvent such as DMF.

-

Iodination: To the stirred solution, add molecular iodine (I₂), followed by the portion-wise addition of a strong base like potassium hydroxide (KOH).

-

Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Work-up & Isolation: Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate (NaHSO₃ or Na₂S₂O₃) to neutralize excess iodine.[13] Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The C-I bond at the 3-position is significantly more reactive than the C-Cl bond at the 4-position in palladium-catalyzed cross-coupling reactions.[15] This reactivity difference allows for selective functionalization at the C3 position while leaving the C4 chlorine intact for potential subsequent transformations.

This molecule is a quintessential substrate for reactions central to modern drug discovery:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical step in the synthesis of many kinase inhibitors.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can serve as handles for further chemistry or as key pharmacophoric elements.

This selective reactivity makes it an ideal starting material for building libraries of complex indazole derivatives for screening against various biological targets, most notably protein kinases.[1][4]

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential. The compound is generally classified as harmful and an irritant.

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. (Some sources may indicate H314: Causes severe skin burns).[16] | P280: Wear protective gloves/protective clothing. P264: Wash skin thoroughly after handling.[16] |

| Eye Damage/Irritation | H319: Causes serious eye irritation. (Some sources may indicate H314: Causes severe eye damage).[16] | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Avoid generating dust.[16]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere.[16]

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of complex heterocyclic compounds. Its well-defined regiochemistry, featuring a reactive C3-iodo handle and a more stable C4-chloro substituent, provides a robust platform for sequential, controlled diversification. For scientists in drug discovery and development, this molecule is not merely a reagent but a strategic tool that enables the efficient construction of novel indazole-based therapeutics, particularly in the competitive field of kinase inhibitor research. Its logical synthesis and predictable reactivity make it an indispensable component in the modern medicinal chemist's toolbox.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. chemscene.com [chemscene.com]

- 6. cyclicpharma.com [cyclicpharma.com]

- 7. 4-CHLORO-3-IODO (1H)INDAZOLE(518990-33-5) 1H NMR spectrum [chemicalbook.com]

- 8. PubChemLite - this compound (C7H4ClIN2) [pubchemlite.lcsb.uni.lu]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]

- 14. soc.chim.it [soc.chim.it]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Strategic Value of the Functionalized Indazole Scaffold

An In-Depth Technical Guide to 4-Chloro-3-iodo-1H-indazole: Synthesis, Properties, and Application

The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its bicyclic aromatic system, a fusion of benzene and pyrazole rings, serves as a versatile scaffold for developing therapeutic agents across various domains, including oncology, inflammation, and infectious diseases.[3][4] The strategic introduction of specific functional groups onto this core is paramount for modulating pharmacological activity, metabolic stability, and target-binding affinity.

This guide focuses on this compound, a halogenated derivative designed for synthetic versatility. The presence of two distinct and orthogonally reactive halogen atoms—an iodine at the C3 position and a chlorine at the C4 position—makes this molecule a highly valuable building block for researchers and drug development professionals. The C-I bond is primed for a host of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and nitrogen substituents.[5] Simultaneously, the C-Cl bond offers a secondary site for modification under different reaction conditions or can serve as a key electronic and steric modulator for ligand-receptor interactions. This document provides an in-depth examination of its synthesis, physicochemical properties, reactivity, and strategic applications in drug discovery.

PART 1: Synthesis and Structural Validation

The primary challenge in synthesizing substituted indazoles lies in achieving precise regiochemical control.[6] For this compound, the goal is the selective introduction of an iodine atom at the C3 position of the pre-existing 4-chloro-1H-indazole core. Direct iodination is a feasible and efficient strategy for this transformation.

Proposed Synthetic Pathway: Electrophilic Iodination

The synthesis commences with the commercially available 4-chloro-1H-indazole. The C3 position of the indazole ring is known to be susceptible to electrophilic attack, a characteristic that can be exploited for direct iodination.[7] The reaction is typically performed using molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH), in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

The base plays a crucial role in deprotonating the indazole N-H, forming the indazolide anion. This enhances the electron density of the heterocyclic ring, thereby activating it towards electrophilic substitution and facilitating the attack on the iodine molecule. The choice of DMF as a solvent is predicated on its ability to dissolve both the indazole substrate and the reagents, promoting a homogeneous reaction environment.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the C3-iodination of indazoles.[7]

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-chloro-1H-indazole (1.0 equiv.).

-

Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.

-

Reagent Addition: To the stirred solution, add molecular iodine (I₂) (2.0 equiv.), followed by the portion-wise addition of potassium hydroxide (KOH) pellets (4.0 equiv.).

-

Reaction: Allow the reaction mixture to stir at room temperature (approx. 25 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. The crude product should precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably calculated or inferred from closely related analogues.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄ClIN₂ | Calculated[8] |

| Molecular Weight | 278.48 g/mol | Calculated |

| Monoisotopic Mass | 277.91077 Da | PubChem[8] |

| Appearance | Expected to be a solid at room temperature | Inference[1] |

| XlogP (Predicted) | 2.9 | PubChem[8] |

| CAS Number | 518990-33-5 | ChemicalBook[9] |

Table 2: Predicted Spectroscopic Data

The following table summarizes the expected spectral characteristics, which are critical for structural validation. Predictions are based on data from analogous substituted indazoles.[10][11]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (3H) will appear as multiplets or doublets in the δ 7.0-8.0 ppm range. The broad N-H proton signal is expected >10 ppm. |

| ¹³C NMR | Approximately 7 distinct carbon signals are expected. The iodinated C3 carbon will be shifted significantly upfield (around δ 85-95 ppm) due to the heavy atom effect. The chlorinated C4 will be downfield. |

| IR Spectroscopy | Characteristic N-H stretching band around 3100-3300 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. C=C and C=N stretching in the 1400-1600 cm⁻¹ region. C-Cl and C-I stretches in the fingerprint region (<800 cm⁻¹).[10][12] |

| Mass Spec. (HRMS) | The high-resolution mass will confirm the elemental composition (C₇H₄ClIN₂). The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approx. 3:1 ratio).[13][14] |

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its C-I and C-Cl bonds, making it a versatile substrate for palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-Cl bond, allowing for selective functionalization at the C3 position.[5]

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron species.[15] For 3-iodoindazoles, this reaction provides a direct route to 3-arylindazoles, which are common motifs in kinase inhibitors.[16][17]

Causality in Protocol Design:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. Pd(PPh₃)₄ is a pre-catalyst that readily provides the active Pd(0) species.[7][18]

-

Base: An aqueous base like Na₂CO₃ or K₂CO₃ is essential for the transmetalation step, activating the boronic acid partner.

-

Solvent: A mixture of an organic solvent (like DMF, dioxane, or toluene) and water is used to dissolve both the organic and inorganic reagents.[18]

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5-2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).[18]

-

Reagent Addition: Add the base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv.) and the organic solvent (e.g., 1,4-dioxane).

-

Inert Atmosphere: Seal the vessel and degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 10-15 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for 4-24 hours. Microwave irradiation can significantly shorten reaction times.[19]

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[20][21] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.[22]

Causality in Protocol Design:

-

Catalyst/Ligand System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BINAP) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[20][22]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is used to deprotonate the amine coupling partner.[23]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).[22]

-

Reagent Addition: Add the base (e.g., NaOtBu, 1.5-2.0 equiv.) and the anhydrous solvent (e.g., toluene).

-

Reactant Addition: Add the amine coupling partner (1.1-1.5 equiv.).

-

Heating: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for 4-24 hours.

-

Work-up and Purification: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

PART 4: Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[25]

Conclusion

This compound emerges as a strategically designed and highly versatile building block for chemical synthesis and drug discovery. Its distinct physicochemical properties and, most importantly, the orthogonal reactivity of its two halogen substituents, provide researchers with a powerful tool for the rapid construction of complex molecular architectures. The reliable and selective functionalization at the C3 position via established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the systematic exploration of chemical space around the privileged indazole scaffold. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively leverage this compound in the pursuit of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. PubChemLite - this compound (C7H4ClIN2) [pubchemlite.lcsb.uni.lu]

- 9. 4-CHLORO-3-IODO (1H)INDAZOLE(518990-33-5) 1H NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. 1H-indazole hydrochloride [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]

- 16. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles | Semantic Scholar [semanticscholar.org]

- 18. benchchem.com [benchchem.com]

- 19. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 22. benchchem.com [benchchem.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chemicalbook.com [chemicalbook.com]

- 25. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [xixisys.com]

4-Chloro-3-iodo-1H-indazole molecular structure and weight

An In-Depth Technical Guide to 4-Chloro-3-iodo-1H-indazole: A Key Intermediate in Kinase Inhibitor Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its core molecular structure, physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, and its critical application as a reagent in the synthesis of targeted cancer therapeutics, specifically inhibitors of the mitotic kinase TTK. This document serves as a resource for understanding the utility and synthesis of this valuable compound.

Physicochemical and Structural Properties

This compound is a substituted indazole, a class of aromatic heterocyclic compounds known for their prevalence in medicinally active molecules.[1][2] The indazole core is considered a "privileged structure" as it is known to interact with a wide variety of biological targets, particularly protein kinases.[2][3] The specific substitution pattern of this compound, featuring a halogen at both the 3 and 4 positions, makes it a versatile intermediate for further functionalization via cross-coupling reactions.[3]

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 518990-33-5 | [4][5] |

| Molecular Formula | C₇H₄ClIN₂ | [4][6] |

| Molecular Weight | 278.48 g/mol | [5][7] |

| Monoisotopic Mass | 277.91077 Da | [6][8] |

| Appearance | Expected to be a solid at room temperature | [9] |

| Canonical SMILES | C1=CC2=NNC(=C2C(=C1)Cl)I | [6] |

| InChI Key | GOBJFDRCHXFRIE-UHFFFAOYSA-N | [6] |

Proposed Synthesis and Mechanistic Rationale

Step 1: Synthesis of 4-Chloro-1H-indazole

The initial step is the synthesis of the precursor, 4-chloro-1H-indazole. An efficient method for this transformation starts with 3-chloro-2-methylaniline, which is a cost-effective starting material.[10] The synthesis proceeds via a diazotization reaction followed by cyclization to form the indazole ring. This method avoids the use of more expensive starting materials and provides a reliable route to the key intermediate.[10]

Step 2: Regioselective Iodination of 4-Chloro-1H-indazole

The second step is the introduction of an iodine atom at the C3 position of the indazole ring. Electrophilic substitution on the 1H-indazole core is known to preferentially occur at the 3-position. This regioselectivity is a key mechanistic consideration. The synthesis of 3-iodo-1H-indazole from indazole is well-documented and typically employs molecular iodine (I₂) in the presence of a base such as potassium hydroxide (KOH) in a solvent like DMF.[11]

Experimental Protocol:

-

To a stirred solution of 4-chloro-1H-indazole (1.0 equivalent) in dimethylformamide (DMF), add molecular iodine (I₂) (2.0 equivalents).

-

Add potassium hydroxide (KOH) pellets (4.0 equivalents) to the mixture.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a 10% aqueous sodium bisulfite (NaHSO₃) solution to quench excess iodine.

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography or recrystallization to obtain pure this compound.

This proposed workflow provides a logical and efficient pathway to the target molecule, leveraging known reactivity patterns of the indazole scaffold.

Applications in Medicinal Chemistry & Drug Development

The primary and most significant application of this compound is its use as a key intermediate in the synthesis of potent and selective kinase inhibitors for cancer therapy.[4]

Inhibition of Mitotic Kinase TTK

This compound is explicitly cited as a general reagent for synthesizing inhibitors of mitotic kinase TTK (also known as Mps1).[4] TTK is a crucial component of the spindle assembly checkpoint, a cellular mechanism that ensures proper chromosome segregation during mitosis. In many cancer cells, this checkpoint is dysregulated, and targeting TTK has emerged as a promising therapeutic strategy to induce mitotic catastrophe and cell death in tumor cells.

The structure of this compound is ideal for building TTK inhibitors. The iodine atom at the 3-position serves as a versatile "handle" for introducing various aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling.[3][11] This allows medicinal chemists to rapidly generate a library of diverse compounds to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against the TTK kinase. The chlorine atom at the 4-position can also be used for further modification or may itself contribute to binding within the kinase's active site.

Conclusion

This compound is a strategically important molecule in modern medicinal chemistry. While detailed synthetic protocols are not widespread, a reliable pathway can be constructed from inexpensive starting materials based on the fundamental reactivity of the indazole nucleus. Its molecular structure, particularly the presence of two distinct halogen atoms at key positions, makes it an exceptionally valuable building block for creating diverse libraries of compounds. Its established role in the development of TTK inhibitors for cancer treatment underscores its importance and ensures its continued relevance for researchers and scientists dedicated to discovering next-generation therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. usbio.net [usbio.net]

- 5. chemuniverse.com [chemuniverse.com]

- 6. PubChemLite - this compound (C7H4ClIN2) [pubchemlite.lcsb.uni.lu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 4-chloro-5-iodo-1H-indazole | C7H4ClIN2 | CID 24729461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-氯-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Spectroscopic Blueprint of 4-Chloro-3-iodo-1H-indazole: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the anticipated spectroscopic characteristics of 4-Chloro-3-iodo-1H-indazole (CAS No: 518990-33-5).[1] In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive blueprint for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopic interpretation and drawing parallels with structurally analogous compounds, we present a robust forecast of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, this guide details the requisite experimental protocols for acquiring and validating this data, ensuring scientific integrity and fostering a deeper understanding of the structure-property relationships of halogenated indazoles.

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound belonging to the indazole family. The indazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to, kinase inhibition and anti-cancer properties. The specific substitution pattern of a chloro group at the 4-position and an iodo group at the 3-position imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of novel therapeutic agents.

The precise and unambiguous characterization of such molecules is paramount for advancing drug discovery programs. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the molecular structure, assessing purity, and elucidating the electronic environment of the molecule. This guide provides a foundational understanding of the expected spectroscopic signatures of this compound, thereby aiding in its synthesis, characterization, and application in research and development.

Molecular Structure and Predicted Spectroscopic Overview

The molecular formula of this compound is C₇H₄ClIN₂, with a molecular weight of 278.48 g/mol .[1] The structural framework, with the IUPAC numbering convention, is depicted below. This numbering is crucial for the assignment of signals in NMR spectroscopy.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituent effects on the indazole ring system, with data from analogous compounds providing a reference point.[1][2]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.

-

Ensure complete dissolution by gentle agitation. If necessary, briefly warm the sample.

-

For quantitative analysis, a known amount of an internal standard can be added.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended for optimal signal dispersion and resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region and one broad signal for the N-H proton. The predicted chemical shifts (δ) are presented in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~7.30 - 7.45 | t | ~7.8 | 1H |

| H-6 | ~7.05 - 7.20 | d | ~7.8 | 1H |

| H-7 | ~7.55 - 7.70 | d | ~7.8 | 1H |

| N1-H | ~13.0 - 14.0 | br s | - | 1H |

Interpretation:

-

The aromatic protons (H-5, H-6, and H-7) will resonate in the typical downfield region for aromatic compounds.

-

The electron-withdrawing effects of the chlorine at C-4 and the iodine at C-3, along with the fused pyrazole ring, will influence the precise chemical shifts.

-

H-7 is expected to be the most downfield of the carbocyclic aromatic protons due to the anisotropic effect of the adjacent pyrazole ring.

-

H-5 is expected to appear as a triplet due to coupling with both H-6 and H-7 (assuming similar coupling constants).

-

H-6 and H-7 are expected to appear as doublets, coupling with H-5.

-

The N1-H proton is expected to be a broad singlet at a very downfield chemical shift, a characteristic feature of N-H protons in indazoles. Its broadness is due to quadrupole broadening from the nitrogen atom and potential intermolecular exchange.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~90 - 100 |

| C-3a | ~140 - 145 |

| C-4 | ~125 - 130 |

| C-5 | ~122 - 127 |

| C-6 | ~115 - 120 |

| C-7 | ~128 - 133 |

| C-7a | ~120 - 125 |

Interpretation:

-

C-3: The carbon bearing the iodine atom is expected to be significantly shielded (shifted upfield) due to the heavy atom effect of iodine. This is a key diagnostic signal. For comparison, the C-3 in 3-iodo-1H-indazole has been reported in this region.[3]

-

C-4: The carbon attached to the chlorine atom will be deshielded relative to an unsubstituted carbon.

-

C-3a and C-7a: These are the bridgehead carbons and are expected to resonate in the downfield region typical for carbons at the fusion of two rings.

-

C-5, C-6, and C-7: These carbons of the benzene ring will have chemical shifts influenced by the substituents and the fused heterocyclic ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

Experimental Protocol for IR Data Acquisition

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3300 | N-H stretch | Medium, Broad |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 1600 - 1620 | C=C aromatic ring stretch | Medium |

| 1450 - 1550 | C=N stretch | Medium |

| 1000 - 1100 | C-Cl stretch | Strong |

| 500 - 600 | C-I stretch | Strong |

Interpretation:

-

The N-H stretching vibration is expected as a broad band in the region of 3100-3300 cm⁻¹, characteristic of hydrogen-bonded N-H groups in the solid state.

-

The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

-

The C=C and C=N stretching vibrations of the aromatic and pyrazole rings will be observed in the 1450-1620 cm⁻¹ region.

-

The C-Cl stretching vibration is expected to give a strong absorption band in the fingerprint region, typically around 1000-1100 cm⁻¹.[4]

-

The C-I stretching vibration will appear at a lower wavenumber, in the range of 500-600 cm⁻¹, due to the larger mass of the iodine atom.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol for MS Data Acquisition

Sample Preparation and Introduction:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

Data Acquisition:

-

Ionization Technique: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, which will likely produce the protonated molecule [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or Time-of-Flight (TOF) analyzer, is recommended to obtain an accurate mass measurement, which can confirm the elemental composition.

Predicted Mass Spectrum

| m/z | Ion | Comments |

| 278/280 | [M]⁺ | Molecular ion peak. The M+2 peak will have an intensity of about one-third of the M peak due to the ³⁷Cl isotope. |

| 279/281 | [M+H]⁺ | Protonated molecular ion in ESI-MS. The isotopic pattern for chlorine will be observed. |

| 151/153 | [M - I]⁺ | Loss of an iodine radical. |

| 116 | [M - I - Cl]⁺ | Loss of both halogen radicals. |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected to be observed, and its mass-to-charge ratio (m/z) will confirm the molecular weight. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the M peak.

-

In ESI-MS, the protonated molecule ([M+H]⁺) will be the base peak.

-

Fragmentation is likely to involve the loss of the halogen substituents. The loss of an iodine radical is a probable fragmentation pathway, leading to a significant peak at m/z 151/153.

-

Subsequent loss of a chlorine radical would result in a fragment at m/z 116.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

References

A Technical Guide to the Solubility of 4-Chloro-3-iodo-1H-indazole in Organic Solvents for Drug Development Applications

Abstract

4-Chloro-3-iodo-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] Its utility as a synthetic intermediate, particularly in the development of kinase inhibitors for oncology, underscores the importance of understanding its fundamental physicochemical properties.[2] Among these, solubility in organic solvents is a critical parameter that profoundly influences reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of resulting active pharmaceutical ingredients (APIs).[3][4] This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. While specific quantitative data for this compound is not widely published, this guide synthesizes foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for its accurate determination.

Introduction: The Role of Indazoles and the Criticality of Solubility

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in modern pharmacology.[1][5] Compounds bearing this moiety have demonstrated a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][5] this compound (CAS: 518990-33-5) serves as a key building block in the synthesis of complex molecules, such as inhibitors of the mitotic kinase TTK, a target in cancer therapy.[2]

The success of any drug discovery program hinges on a delicate balance between pharmacological potency and favorable biopharmaceutical properties.[6] Solubility is a cornerstone of these properties, governing everything from the feasibility of a synthetic route to the absorption and in vivo efficacy of a potential drug candidate.[7][8] Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and diminished bioavailability, representing a significant risk for project attrition.[3][4] Therefore, a robust understanding and accurate measurement of the solubility of key intermediates like this compound are not merely academic exercises but essential steps in risk mitigation and resource optimization.

This guide is structured to empower the researcher by providing:

-

A theoretical assessment of the compound's expected solubility profile.

-

A detailed, self-validating protocol for the experimental determination of thermodynamic solubility.

-

Guidelines for data interpretation and safety.

Physicochemical Profile and Solubility Prediction

While extensive experimental data is pending, a reliable qualitative prediction of solubility can be derived from the molecular structure of this compound.

Compound Properties:

-

Structure: A planar, aromatic indazole core substituted with a chloro group at position 4 and an iodo group at position 3.

Structural Analysis for Solubility Prediction:

-

Indazole Core: The bicyclic indazole ring system is inherently aromatic and possesses two nitrogen atoms. The N-H proton at the N1 position can act as a hydrogen bond donor, while the lone pair on the N2 nitrogen can act as a hydrogen bond acceptor. This dual capacity for hydrogen bonding suggests an affinity for polar solvents.[5] Like other nitrogen-containing heterocycles such as imidazole, it is expected to be soluble in polar solvents.[10]

-

Halogen Substituents: The chlorine and iodine atoms are electron-withdrawing and significantly increase the molecule's lipophilicity (attraction to non-polar, lipid-like environments). This effect will counteract the polarity of the indazole core.

-

Overall Polarity: The molecule presents a classic amphiphilic character, with a polar, hydrogen-bonding capable "head" (the pyrazole part of the ring) and a more non-polar, lipophilic "body" (the halogenated benzene ring).

Predicted Solubility Profile: Based on this structural analysis, the following solubility hierarchy can be predicted:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule without competing for hydrogen bonding sites.

-

Moderate Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding but may also interact strongly with themselves, slightly reducing their capacity to dissolve the solute.

-

Low to Poor Solubility: Expected in solvents of intermediate polarity like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).

-

Very Poor to Insoluble: Expected in non-polar solvents such as Toluene, Heptane, and Hexane, which lack the ability to form the necessary intermolecular interactions to overcome the crystal lattice energy of the solid compound.

Computational tools and models like the General Solubility Equation (GSE) or machine learning algorithms can provide more quantitative in silico predictions, which are invaluable for prioritizing solvent selection before experimental work begins.[11][12]

Experimental Determination of Thermodynamic Solubility

To obtain definitive, high-quality data, an experimental approach is essential. The Shake-Flask Method is the gold-standard technique for determining equilibrium (thermodynamic) solubility.[3] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[8] This method is highly valued for its accuracy and relevance to pharmaceutical development.[13]

Principle of the Method

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a prolonged period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved states.[3] After equilibration, the solid and liquid phases are separated, and the concentration of the compound in the clear, saturated supernatant is quantified using a reliable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][14]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating checks to ensure equilibrium has been reached.

Materials and Reagents:

-

This compound (Purity >98%, solid powder)

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks, glass vials with screw caps, and pipettes

-

Orbital shaker with temperature control (incubator)

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector

-

Analytical balance

Workflow Diagram: The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: A step-by-step workflow for the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Slurries:

-

For each solvent to be tested, weigh approximately 5-10 mg of this compound into a glass vial. The key is to add sufficient excess solid to ensure saturation is achieved and that undissolved solid remains visible at the end of the experiment.[13]

-

Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Prepare each solvent system in triplicate to assess reproducibility.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature data or 37°C for physiological relevance) and moderate agitation (e.g., 150 rpm).[13]

-

Causality: Agitation ensures a consistent and maximal surface area for dissolution, while constant temperature is critical because solubility is a temperature-dependent property.

-

Allow the mixtures to shake for at least 24 hours. To validate that equilibrium has been reached, samples can be taken at 24 and 48 hours. If the measured concentrations are consistent, equilibrium has been achieved.[15]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for 30 minutes. Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.

-

Carefully draw the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.

-

Causality: This filtration step is critical to remove any microscopic, undissolved particulates that would otherwise lead to an overestimation of solubility.[16]

-

Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC-UV:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA) is a common starting point.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) for the compound by running a UV scan. This wavelength should be used for detection to ensure maximum sensitivity.[17]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve (Absorbance vs. Concentration). The curve must have a correlation coefficient (r²) of >0.99 for accurate quantification.[17]

-

Sample Analysis: Inject the prepared (filtered and diluted) samples from the solubility experiment and record the peak area.

-

-

Data Analysis and Calculation:

-

Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the diluted sample.

-

Account for the dilution factor to determine the final concentration in the original saturated solution.

-

Express the solubility in standard units, such as mg/mL and micromolar (µM).

-

Data Presentation and Interpretation

Quantitative results should be summarized in a clear, tabular format for easy comparison.

Table 1: Template for Reporting Solubility Data of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Observations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Experimental Data | Calculated Data | e.g., Clear solution |

| Dimethylformamide (DMF) | 25 | Experimental Data | Calculated Data | ||

| Polar Protic | Methanol | 25 | Experimental Data | Calculated Data | |

| Ethanol | 25 | Experimental Data | Calculated Data | ||

| Intermediate | Dichloromethane (DCM) | 25 | Experimental Data | Calculated Data | e.g., Fine suspension |

| Ethyl Acetate | 25 | Experimental Data | Calculated Data | ||

| Non-Polar | Toluene | 25 | Experimental Data | Calculated Data | e.g., Insoluble |

| Heptane | 25 | Experimental Data | Calculated Data |

Interpretation for Drug Development:

-

High solubility in DMSO is useful for preparing stock solutions for high-throughput screening (HTS) assays.

-

Solubility in alcohols (methanol/ethanol) provides insight into purification options like recrystallization.

-

Data in solvents like DCM or EtOAc is relevant for synthetic reaction conditions and chromatographic purification.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar halogenated indazoles should be used to inform handling procedures.[18][19][20]

-

Hazard Identification: Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[20]

-

Personal Protective Equipment (PPE): Always handle the compound in a certified chemical fume hood.[21] Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[18][22]

-

Handling: Avoid creating dust. Use only in well-ventilated areas. Wash hands thoroughly after handling.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[19] The compound should be stored at -20°C for long-term stability.[2]

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[18]

Conclusion

This compound is a valuable synthetic intermediate whose utility in drug discovery is directly linked to its physicochemical properties. This guide provides a robust framework for understanding and determining its solubility in organic solvents. By combining theoretical prediction with the rigorous, gold-standard shake-flask experimental method, researchers can generate the high-quality, reliable data needed to accelerate their research. Accurate solubility data enables informed decisions in synthesis, purification, and formulation, ultimately derisking the development pathway for novel indazole-based therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. improvedpharma.com [improvedpharma.com]

- 9. chemuniverse.com [chemuniverse.com]

- 10. mdpi.com [mdpi.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. pubs.acs.org [pubs.acs.org]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. aksci.com [aksci.com]

- 19. fishersci.com [fishersci.com]

- 20. aksci.com [aksci.com]

- 21. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 22. enamine.enamine.net [enamine.enamine.net]

The Synthetic Chemist's Guide to Substituted 1H-Indazoles: Strategies, Mechanisms, and Protocols

Introduction: The Privileged 1H-Indazole Scaffold

The 1H-indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a key structural motif in drugs demonstrating a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2][4][5] For instance, Pazopanib, an indazole-bearing compound, is a potent tyrosine kinase inhibitor used in cancer therapy, while Niraparib is another indazole-containing drug for treating ovarian cancer.[6][7] The thermodynamic stability of the 1H-tautomer over its 2H-counterpart generally makes it the more predominantly synthesized and studied isomer.[3][7]

The strategic placement of substituents on the indazole ring system is critical for modulating a compound's pharmacological profile. Consequently, the development of robust and regioselective synthetic methods is a paramount objective for researchers in drug discovery and development.[1] This guide provides an in-depth exploration of both classical and contemporary strategies for the synthesis of substituted 1H-indazoles, focusing on the underlying mechanisms, practical considerations, and detailed experimental workflows to empower scientists in this dynamic field.

Classical Approaches to the Indazole Core

Traditional methods for constructing the 1H-indazole ring have been the bedrock of indazole chemistry for decades. These reactions typically involve intramolecular cyclization and N-N bond formation from readily available aromatic precursors.

The Jacobson Indazole Synthesis

The Jacobson synthesis is a foundational method that proceeds from N-nitroso-o-toluidines. The reaction is believed to involve an intramolecular azo coupling, with an initial acyl shift being a key step.[8] While historically significant, its application can be limited by the need for specific N-nitroso precursors and potentially harsh reaction conditions. A more convenient variation starts from the N-acetyl compound of o-toluidine, which is then nitrosated and cyclized.[8]

The Cadogan-Sundberg Reaction

The Cadogan-Sundberg synthesis is a reductive cyclization of o-nitrostyrenes or related substrates using trivalent phosphorus reagents, such as triethyl phosphite.[9][10] The mechanism is generally thought to involve the deoxygenation of the nitro group to a reactive nitrene intermediate, which then attacks the adjacent double bond to form the indazole ring.[11] However, some studies suggest that non-nitrene pathways, such as a five-center 6π electrocyclization, may also be operative, especially given the isolation of N-O bond-containing byproducts in related reactions.[12] While powerful, this reaction often requires high temperatures.[12]

Synthesis from Arylhydrazones

A versatile and widely used strategy involves the intramolecular cyclization of arylhydrazones. This approach offers multiple avenues for achieving the desired indazole product, often through oxidative C-H amination. For example, readily accessible arylhydrazones can be cyclized using reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or iodine to mediate the C-N bond formation under metal-free conditions.[2][7] This method is valued for its operational simplicity and tolerance of diverse functional groups.[1][7]

Modern Synthetic Methodologies: Precision and Efficiency

Contemporary organic synthesis has ushered in an era of powerful new tools for heterocycle construction. Transition-metal catalysis, in particular, has revolutionized the synthesis of substituted 1H-indazoles, offering milder conditions, broader substrate scope, and enhanced regiocontrol.[13][14]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a mainstay for constructing C-C and C-N bonds. In indazole synthesis, it can be employed in several ways. One approach involves an intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to form the indazole N(1)-C(7a) bond, a strategy that is tolerant of a wide range of substituents.[5][15] Another powerful application is the Suzuki-Miyaura cross-coupling, which can be used to introduce substituents onto a pre-formed bromo-indazole core, allowing for late-stage diversification of drug candidates.[16]

Rhodium and Cobalt-Catalyzed C-H Activation

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for building molecular complexity.[13][14] Rhodium(III) and Cobalt(III) catalysts have been successfully employed to synthesize 1H-indazoles through the annulation of various starting materials. For example, a rhodium/copper-catalyzed system can effect the reaction of N-H-imidates with nitrosobenzenes.[14] The general mechanism involves the coordination of a directing group to the metal center, followed by C-H activation to form a metallacycle intermediate. This intermediate then reacts with a coupling partner, leading to cyclization and formation of the indazole ring.[1][14] These methods provide access to complex substitution patterns that are difficult to achieve through classical routes.

Silver-Mediated Intramolecular C-H Amination

Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones represents an efficient route to 3-substituted 1H-indazoles.[1] This method is noted for its operational simplicity and its ability to tolerate a variety of functional groups that may be challenging for other C-H amination techniques.[1][17]

Regiocontrol in Indazole Synthesis

The ability to selectively install substituents at specific positions of the indazole nucleus is crucial for structure-activity relationship (SAR) studies in drug development. The choice of synthetic strategy directly dictates the achievable substitution pattern.

-

N-1 vs. N-2 Alkylation: Direct alkylation of an unsubstituted 1H-indazole often yields a mixture of N-1 and N-2 isomers.[15] However, regioselectivity can be controlled. For instance, using sodium hydride in THF with an alkyl bromide tends to favor the N-1 product, while certain substituents on the indazole ring (e.g., an electron-withdrawing group at the C-7 position) can direct alkylation to the N-2 position.[18]

-

Substitution on the Benzene Ring: The substitution pattern on the aromatic starting material (e.g., a substituted o-toluidine or 2-bromobenzonitrile) directly translates to the substitution on the benzene portion of the final indazole product.

-

Substitution at C-3: Methods starting from arylhydrazones derived from ketones or aldehydes allow for the introduction of a wide variety of substituents at the C-3 position.[1][17] Similarly, the [3+2] annulation of arynes with N-tosylhydrazones can afford 3-substituted indazoles.[19][20]

Data Presentation: A Comparative Overview of Modern Methods

| Synthetic Method | Catalyst/Reagent | Key Precursors | Typical Position of Substitution | Advantages |

| Silver-Mediated C-H Amination | AgNTf₂, Cu(OAc)₂ | Arylhydrazones | C-3 | Operational simplicity, broad functional group tolerance.[1] |

| Rh/Cu-Catalyzed C-H Activation | [Cp*RhCl₂]₂, Cu(OAc)₂ | Imidates, Nitrosobenzenes | Varied | High atom economy, access to complex patterns.[1][14] |

| Palladium-Catalyzed Amination | Pd(OAc)₂, dppf | N-aryl-N-(o-bromobenzyl)hydrazines | N-2 | Good yields, tolerates diverse electronics.[5][15] |

| Suzuki-Miyaura Coupling | PdCl₂(dppf) | Bromo-indazoles, Boronic acids | Position of Halogen | Late-stage functionalization, high efficiency for C-C bonds.[16] |

Experimental Protocols: A Practical Guide

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for key synthetic transformations.

Protocol 1: Silver(I)-Mediated Synthesis of 3-Substituted 1H-Indazoles

This procedure is adapted from a method describing the intramolecular oxidative C-H amination of arylhydrazones.[1]

Objective: To synthesize a 3-substituted 1H-indazole from a corresponding arylhydrazone substrate.

Materials:

-

Arylhydrazone Substrate (1.0 equiv)

-

Silver(I) triflimide (AgNTf₂) (1.1 equiv)

-

Copper(II) acetate (Cu(OAc)₂) (2.0 equiv)

-

1,2-Dichloroethane (DCE) (0.1 M)

-

Silica Gel for chromatography

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add the arylhydrazone substrate, AgNTf₂, and Cu(OAc)₂.

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

-

Add 1,2-dichloroethane via syringe.

-

Seal the vial and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane (DCM) and filter it through a pad of Celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-substituted 1H-indazole.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-5 Functionalization

This protocol is based on a reported synthesis of indazole derivatives for creating C-C bonds.[16]

Objective: To synthesize a C-5 aryl-substituted 1H-indazole from a 5-bromo-1H-indazole precursor.

Materials:

-

5-Bromo-1H-indazole derivative (1.0 equiv)

-

Arylboronic acid (3.0 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.05 equiv)

-

1,4-Dioxane

-

Water

-

Celite

Procedure:

-

In a round-bottom flask, combine the 5-bromo-1H-indazole derivative, arylboronic acid, and K₂CO₃.

-

Add the PdCl₂(dppf)·CH₂Cl₂ catalyst.

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Fit the flask with a reflux condenser and heat the mixture to 100 °C under an inert atmosphere.

-

Maintain the reaction at this temperature for 12 hours, with stirring. Monitor for completion using TLC.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography or recrystallization to yield the pure C-5 aryl-substituted indazole.

-

Confirm the structure and purity of the product by appropriate analytical methods.

Visualization of Synthetic Pathways

Diagrams created using Graphviz provide a clear visual representation of the logical flow of the synthetic protocols described.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]

- 6. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. researchgate.net [researchgate.net]

- 12. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Halogenation in Modulating the Biological Activity of Indazoles

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its presence in numerous clinically successful drugs.[1][2] A key strategy in optimizing the therapeutic potential of indazole-based compounds is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) is far from a trivial modification; it is a powerful tool that allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and, most critically, its interaction with biological targets. This guide provides an in-depth exploration of the causality behind halogenating indazole scaffolds, moving from synthetic strategy and structure-activity relationships (SAR) to the nuanced mechanics of halogen bonding and its impact on pharmacokinetics. We will dissect how, where, and why halogenation is employed to transform promising indazole leads into potent and selective therapeutic agents.

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring. They exist primarily in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer.[2][3] Its structural resemblance to indole makes it an effective bioisostere, capable of mimicking the interactions of this crucial biological motif while offering distinct electronic and metabolic properties.[1]

This scaffold is at the heart of several blockbuster drugs, including:

-

Niraparib and Pazopanib: Anticancer agents that function as kinase inhibitors.[2][4][5]

-

Axitinib: A potent tyrosine kinase inhibitor for treating renal cell carcinoma.[1]

-

Granisetron: A 5-HT3 receptor antagonist used as an antiemetic in chemotherapy.[1]

A common thread among many of these successful molecules is the presence of halogen substituents or their synthesis from halogenated indazole intermediates, highlighting the strategic importance of this chemical modification.[4][5]

Halogenation as a Multifaceted Tool in Medicinal Chemistry

The deliberate introduction of halogens is a cornerstone of lead optimization. Each halogen atom offers a unique profile of size, electronegativity, and polarizability, allowing for precise modulation of a drug candidate's properties.[6][7]

Tuning Physicochemical Properties

-

Lipophilicity: Halogenation generally increases a molecule's lipophilicity (logP), which can enhance membrane permeability and cell penetration. However, this effect must be balanced, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[8][9]

-

Electronic Effects (pKa): The high electronegativity of halogens, particularly fluorine, exerts a strong inductive effect, which can significantly alter the acidity or basicity of nearby functional groups.[10] This is crucial for modulating the ionization state of a drug at physiological pH, affecting its solubility, target binding, and pharmacokinetic profile.

-

Metabolic Stability: Introducing a halogen, most commonly fluorine, at a site susceptible to metabolic oxidation (a "metabolic hotspot") can block this pathway, thereby increasing the drug's half-life and bioavailability.[8]

Engineering Molecular Interactions: The Halogen Bond